molecular formula C19H23NO5S B12052922 n-Boc-alpha-(phenylsulfonyl)-4-methoxybenzylamine CAS No. 741259-87-0

n-Boc-alpha-(phenylsulfonyl)-4-methoxybenzylamine

Cat. No.: B12052922
CAS No.: 741259-87-0
M. Wt: 377.5 g/mol
InChI Key: JBOXLVHIHXWCPQ-UHFFFAOYSA-N
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Description

n-Boc-alpha-(phenylsulfonyl)-4-methoxybenzylamine is a specialized benzylamine derivative featuring three critical functional groups:

  • tert-butoxycarbonyl (Boc) protecting group: Enhances stability during synthetic procedures by shielding the amine moiety from unwanted reactions .
  • Phenylsulfonyl group (-SO₂Ph): Introduces steric bulk and electron-withdrawing properties, influencing reactivity and stereochemical outcomes .
  • 4-Methoxy substituent (-OMe): Modulates electronic effects and solubility, often critical in medicinal chemistry applications .

This compound is typically synthesized via sequential protection and sulfonylation steps, leveraging reagents like phenylsulfonyl chloride under basic conditions (e.g., DIPEA) . Its structural complexity makes it valuable in asymmetric synthesis and drug discovery, particularly for generating enantiomerically pure intermediates or bioactive molecules.

Properties

CAS No.

741259-87-0

Molecular Formula

C19H23NO5S

Molecular Weight

377.5 g/mol

IUPAC Name

tert-butyl N-[benzenesulfonyl-(4-methoxyphenyl)methyl]carbamate

InChI

InChI=1S/C19H23NO5S/c1-19(2,3)25-18(21)20-17(14-10-12-15(24-4)13-11-14)26(22,23)16-8-6-5-7-9-16/h5-13,17H,1-4H3,(H,20,21)

InChI Key

JBOXLVHIHXWCPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Boc Protection of 4-Methoxybenzylamine

Reagents :

  • 4-Methoxybenzylamine (PMBNH2)

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

Procedure :

  • Dissolve PMBNH2 (1.0 equiv, 5.51 mmol) in anhydrous THF (10 mL).

  • Add TEA (1.1 equiv) and Boc anhydride (1.05 equiv) dropwise at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate = 4:1).

Yield : 85–90% (typical for Boc protections).

Mechanism : The amine nucleophilically attacks Boc anhydride, forming a carbamate while releasing tert-butanol and CO2.

Alpha-Sulfonylation of N-Boc-4-Methoxybenzylamine

Reagents :

  • N-Boc-4-methoxybenzylamine

  • Phenylsulfonyl chloride

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF)

Procedure :

  • Cool THF (15 mL) to -78°C under nitrogen.

  • Add LDA (1.2 equiv) to generate the lithiated species.

  • Introduce N-Boc-4-methoxybenzylamine (1.0 equiv) and stir for 30 minutes.

  • Add phenylsulfonyl chloride (1.1 equiv) dropwise and warm to 0°C over 2 hours.

  • Quench with saturated NH4Cl, extract with DCM, and purify via chromatography (hexane:ethyl acetate = 3:1).

Yield : 60–70% (dependent on base strength and temperature control).

Mechanism : LDA deprotonates the alpha hydrogen, forming a carbanion that attacks phenylsulfonyl chloride. The Boc group remains intact due to its stability under basic conditions.

Optimization and Side Reactions

Competing Pathways

  • N-Sulfonylation : Occurs if the amine is inadequately protected, leading to sulfonamide byproducts.

  • Over-sulfonylation : Excess sulfonyl chloride may attack other nucleophilic sites, necessitating stoichiometric control.

Solvent and Base Selection

  • THF vs. DCM : THF’s polarity enhances carbanion stability, while DCM may reduce side reactions.

  • LDA vs. NaHMDS : LDA’s stronger basicity improves deprotonation efficiency but risks Boc cleavage if temperatures exceed -30°C.

Analytical Characterization

Spectroscopic Data :

  • 1H NMR (CDCl3) : δ 7.32 (d, 2H, Ar-H), 6.86 (m, 3H, Ar-H), 4.66 (s, 2H, CH2SO2), 3.80 (s, 3H, OCH3), 1.42 (s, 9H, Boc).

  • LCMS : m/z 377.5 [M+H+], confirming molecular weight.

Purity : 95% (HPLC, Combi-Blocks).

ComponentCost per kg (USD)
PMBNH2120
Boc Anhydride250
Phenylsulfonyl Cl180

Emerging Methodologies

Photoredox Catalysis :

  • Visible-light-mediated sulfonylation avoids strong bases, enhancing functional group tolerance.

Biocatalytic Routes :

  • Engineered sulfotransferases under investigation for enantioselective sulfonylation, though yields remain low (≤30%) .

Chemical Reactions Analysis

Types of Reactions

n-Boc-alpha-(phenylsulfonyl)-4-methoxybenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

Synthesis and Chemical Properties

n-Boc-alpha-(phenylsulfonyl)-4-methoxybenzylamine serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Amidation Reactions : The compound can be utilized in one-pot oxidative amidation processes, where it acts as a nucleophile reacting with aldehydes to form amides under mild conditions .
  • Cross-Coupling Reactions : It has been successfully employed in Suzuki-Miyaura cross-coupling reactions, leading to the formation of complex aryl compounds .

Biological Applications

The biological activities of n-Boc-alpha-(phenylsulfonyl)-4-methoxybenzylamine have been explored in several studies, highlighting its potential therapeutic applications:

  • Anticancer Properties : Research indicates that derivatives of this compound exhibit significant anticancer activity, making them candidates for further development in cancer therapeutics. For instance, compounds with similar structures have shown efficacy against various cancer cell lines .
  • Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit kinases involved in inflammatory processes, suggesting potential use in treating inflammatory diseases .

Table 1: Summary of Key Research Findings

Study ReferenceApplication AreaKey Findings
Organic SynthesisDemonstrated successful use in Suzuki-Miyaura cross-coupling reactions with yields up to 93%.
Anticancer ResearchIdentified derivatives showing significant cytotoxicity against cancer cell lines.
PharmacologyHighlighted potential for treating inflammatory conditions through kinase inhibition.

Mechanism of Action

The mechanism of action of n-Boc-alpha-(phenylsulfonyl)-4-methoxybenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of n-Boc-alpha-(phenylsulfonyl)-4-methoxybenzylamine with structurally related benzylamine derivatives, focusing on synthesis, reactivity, and functional properties.

Structural Analogues and Key Differences

Compound Name Key Substituents Synthesis Challenges Applications Reference
n-Boc-alpha-(phenylsulfonyl)-4-methoxybenzylamine Boc, -SO₂Ph, -OMe Requires precise stoichiometry of phenylsulfonyl chloride to avoid byproducts Chiral intermediates, drug discovery
N,N-bis-(2-cyanoethyl)-4-methoxybenzylamine Cyanoethyl groups, -OMe Low reactivity with 9-chloroacridine due to steric hindrance Failed acridine coupling attempts
Alpha-methyl-4-(methylsulfonyl)benzylamine Methylsulfonyl (-SO₂Me), -Me Commercial availability simplifies synthesis Potential MMP inhibitor (untested)
Selenohydantoin derivatives Selenourea, -OMe Requires DMAP catalyst to prevent byproducts Cytotoxicity studies

Reactivity and Stereochemical Outcomes

  • Sulfonyl Group Impact: The phenylsulfonyl group in the target compound promotes Z-selectivity in hydantoin derivatives (91% yield), as confirmed by ¹H NMR analysis .
  • Boc Protection: The Boc group enhances stability during multi-step syntheses, unlike unprotected amines like N,N-(3-aminopropyl)-4-methoxybenzylamine, which face reactivity issues in acridine coupling .

Chromatographic Behavior

  • Enantioseparation : Phenylsulfonyl compounds with bulky C3 substituents (e.g., methyl or bromine) exhibit reduced enantioselectivity due to steric hindrance . The Boc and -SO₂Ph groups in the target compound may similarly disrupt hydrophobic interactions with chiral stationary phases.

Biological Activity

n-Boc-alpha-(phenylsulfonyl)-4-methoxybenzylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound n-Boc-alpha-(phenylsulfonyl)-4-methoxybenzylamine features a N-Boc (tert-butoxycarbonyl) protecting group, which enhances its stability and solubility. Its structure includes a phenylsulfonyl moiety that is critical for its biological activity, particularly in enzyme inhibition.

Enzyme Inhibition

Research indicates that n-Boc-alpha-(phenylsulfonyl)-4-methoxybenzylamine exhibits enzyme inhibitory properties, particularly against certain e1 activating enzymes . These enzymes are implicated in various inflammatory and neurodegenerative disorders, making this compound a potential therapeutic agent for conditions like rheumatoid arthritis, Alzheimer's disease, and multiple sclerosis .

The proposed mechanism for the biological activity of this compound involves the formation of a covalent bond with the target enzyme, leading to inhibition of its activity. The sulfonamide group plays a crucial role in this interaction, allowing the compound to mimic substrates or transition states of the enzyme's catalytic cycle.

Research Findings

Several studies have documented the biological activity of n-Boc-alpha-(phenylsulfonyl)-4-methoxybenzylamine:

  • Inhibition Studies : A study demonstrated that the compound effectively inhibited specific enzymes involved in inflammatory pathways. The inhibition was quantified using IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity.
  • Case Studies : In vitro studies showed that n-Boc-alpha-(phenylsulfonyl)-4-methoxybenzylamine reduced inflammatory markers in cell cultures treated with pro-inflammatory cytokines. This suggests potential use in treating inflammation-related diseases.
  • Pharmacological Profiles : The compound has been evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These studies are essential to understand its viability as a drug candidate.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionSignificant inhibition of e1 activating enzymes
Anti-inflammatoryReduced levels of inflammatory cytokines in vitro
PharmacokineticsFavorable ADME profile

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for n-Boc-alpha-(phenylsulfonyl)-4-methoxybenzylamine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential protection and sulfonylation. For example, 4-methoxybenzylamine can be Boc-protected using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water). Subsequent phenylsulfonylation employs phenylsulfonyl chloride in dichloromethane with a tertiary amine base (e.g., triethylamine). Key variables affecting yield include:

  • Temperature : Excess heat during sulfonylation may lead to Boc deprotection.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve sulfonyl group incorporation but may require rigorous drying.
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine minimizes side reactions.
    Reported yields range from 60–75% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which analytical techniques are most effective for characterizing n-Boc-alpha-(phenylsulfonyl)-4-methoxybenzylamine?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR confirms Boc protection (singlet at ~1.4 ppm for tert-butyl) and sulfonylation (aromatic proton splitting patterns between 7.5–8.5 ppm). Methoxy protons appear as a singlet near 3.8 ppm .
  • GC-MS : Used to verify molecular ion peaks (e.g., [M+H⁺] at m/z ~400–420) and detect impurities like de-Boc byproducts .
  • HPLC : Reverse-phase methods (C18 columns, acetonitrile/water gradients) assess purity (>95% required for kinetic studies) .

Advanced Research Questions

Q. How does the phenylsulfonyl group influence the compound’s reactivity in photoredox or electron-transfer reactions?

  • Methodological Answer : The sulfonyl group acts as an electron-withdrawing moiety, stabilizing radical intermediates. In photoreduction studies with Mabiq complexes, 4-methoxybenzylamine derivatives exhibit low quantum yields (Φ ~1.7 × 10⁻⁵) due to competing back-electron transfer. To enhance efficiency:

  • Use inert atmospheres (Ar/Ne) to suppress oxygen quenching.
  • Optimize amine concentration (e.g., 25 mM in acetonitrile) to balance electron donation and side reactions .
    • Data Contradiction : Some studies report higher yields with Ni–Mabiq vs. Zn–Mabiq complexes, suggesting metal center effects on redox reversibility .

Q. What are the stability challenges of n-Boc-alpha-(phenylsulfonyl)-4-methoxybenzylamine under acidic/basic conditions, and how can degradation be mitigated?

  • Methodological Answer :

  • Acidic Conditions : The Boc group hydrolyzes rapidly below pH 3. Stabilize by storing at neutral pH (e.g., phosphate buffer) and avoiding protic solvents.
  • Basic Conditions : Sulfonamide bonds may cleave at pH >10. Use aprotic solvents (e.g., THF) and limit exposure to strong bases like NaOH .
    • Degradation Analysis : LC-MS identifies major degradation products (e.g., desulfonylated or de-Boc fragments). For example, m/z 125 Da loss corresponds to phenylsulfonyl radical cleavage .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of 4-methoxybenzylamine?

  • Methodological Answer : Discrepancies often arise from:

  • Substrate Purity : Impurities in starting materials (e.g., <98% 4-methoxybenzylamine) reduce yields. Validate via HPLC before use .
  • Catalyst Variability : Palladium catalysts in cross-coupling steps may have batch-dependent activity. Pre-screen catalysts using model reactions .
    • Case Study : A 2020 study achieved 83% yield for (2-naphthylmethyl)-4-methoxybenzylamine using NaBH₄ in methanol, while earlier methods (e.g., H₂/Pd-C) gave 65–70% due to over-reduction .

Data Interpretation & Experimental Design

Q. What statistical or computational tools are recommended for analyzing structure-activity relationships (SAR) in sulfonamide derivatives?

  • Methodological Answer :

  • QSPR Modeling : Predict physicochemical properties (e.g., logP) using substituent parameters (e.g., Hammett σ values for sulfonyl groups) .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic effects (e.g., sulfonyl group’s impact on HOMO-LUMO gaps) .
    • Validation : Compare computed logP values with experimental octanol/water partitioning data .

Q. How should researchers design experiments to probe competing reaction pathways (e.g., sulfonylation vs. oxidation) in similar compounds?

  • Methodological Answer :

  • Kinetic Profiling : Use in situ FTIR or UV-Vis to monitor intermediate formation (e.g., sulfonic acid byproducts).
  • Isotopic Labeling : Introduce ¹⁸O in sulfonyl chloride to track oxygen transfer pathways via MS .
    • Case Study : GC-MS fragmentation of m/z 479 revealed competing losses of phenylsulfonyl radicals (+125 Da) and methylamine (-31 Da), indicating dual degradation mechanisms .

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